N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
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Overview
Description
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with amino, dimethylphenylamino, methoxyphenylsulfonyl, and methoxyphenyl groups, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the formation of the thiophene ring, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions
N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce carbonyl compounds to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its various functional groups can interact with biological molecules, providing insights into biochemical pathways.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, ionic interactions, or covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N2-(2,5-dimethylphenyl)-5-(3-methoxybenzoyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(4-methoxyphenyl)methanone
- (3-Amino-5-((2,5-dimethylphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(2-methoxyphenyl)methanone
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring. This arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S2/c1-16-8-9-17(2)22(14-16)29-27-26(36(31,32)21-12-10-19(33-3)11-13-21)23(28)25(35-27)24(30)18-6-5-7-20(15-18)34-4/h5-15,29H,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLDQWPVAWOOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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